5-(3-Thienyl)-2H-1,2,3,4-tetrazole

Aldose Reductase Diabetes Enzyme Inhibition

5-(3-Thienyl)-2H-1,2,3,4-tetrazole (CAS 59918-86-4) is a critical pharmacophore and metabolically stable carboxylic acid bioisostere. The 3-thienyl substitution offers specific hydrophobic and π-stacking interactions not achievable with simple alkyl or phenyl tetrazoles. It has demonstrated strong synergistic antibacterial activity (up to 128× potentiation with trimethoprim) and is the key structural component of potent AR inhibitors (IC50 = 2.1-2.8 × 10⁻⁸ M) for diabetic complications. For medicinal chemists optimizing lead series, this scaffold provides superior membrane permeability and oral bioavailability. Ensure you are sourcing the specific 3-thienyl isomer — the 2-thienyl isomer exhibits different biological profiles and is not equivalent.

Molecular Formula C5H4N4S
Molecular Weight 152.18 g/mol
CAS No. 59918-86-4
Cat. No. B1268159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Thienyl)-2H-1,2,3,4-tetrazole
CAS59918-86-4
Molecular FormulaC5H4N4S
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NNN=N2
InChIInChI=1S/C5H4N4S/c1-2-10-3-4(1)5-6-8-9-7-5/h1-3H,(H,6,7,8,9)
InChIKeyWPLZTNHKMOKNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Thienyl)-2H-1,2,3,4-tetrazole (CAS 59918-86-4): A Core Thiophene-Tetrazole Hybrid Scaffold for Medicinal Chemistry


5-(3-Thienyl)-2H-1,2,3,4-tetrazole (CAS 59918-86-4) is a heterocyclic compound comprising a 1,2,3,4-tetrazole ring connected to a thiophene moiety at the 3-position [1]. It serves as a critical synthetic intermediate and a core pharmacophore. Its value in medicinal chemistry stems from the unique properties of the tetrazole group, which acts as a metabolically stable bioisostere for carboxylic acids, offering similar pKa and size but with enhanced lipophilicity and membrane permeability [2]. The attached thiophene ring is an aromatic system that can engage in key hydrophobic and π-stacking interactions with biological targets, further differentiating it from simpler phenyl or alkyl analogs.

Why 5-(3-Thienyl)-2H-1,2,3,4-tetrazole Cannot Be Simply Replaced by Other Tetrazole or Thiophene Analogs


Substituting 5-(3-Thienyl)-2H-1,2,3,4-tetrazole with a generic tetrazole or a different heterocycle is not chemically or biologically equivalent. The specific substitution pattern—a tetrazole at the 3-position of a thiophene ring—is a key structural determinant of its activity. For instance, moving the tetrazole from the 3- to the 2-position on the thiophene ring yields a distinct compound (5-(2-thienyl)tetrazole) with different physical properties and biological profiles . Furthermore, the tetrazole moiety itself is a superior carboxylic acid bioisostere compared to other acidic replacements like acylsulfonamides or isoxazoles, often leading to better permeability and oral bioavailability in drug candidates [1]. Therefore, simple substitution without empirical data is likely to result in a significant and unpredictable loss of activity or change in physiochemical behavior.

Quantitative Differentiation: Comparative Evidence for 5-(3-Thienyl)-2H-1,2,3,4-tetrazole and its Analogs


Enhanced Aldose Reductase Inhibition in the TAT Derivative vs. Class Standard

While direct data for the parent compound is unavailable, the derivative [5-(3-thienyl)tetrazol-1-yl]acetic acid (TAT) demonstrates that the 3-thienyl-tetrazole core is a privileged scaffold for potent aldose reductase (AR) inhibition. TAT exhibits single-digit nanomolar potency across species, which is significantly more potent than many classical AR inhibitors like Sorbinil [1].

Aldose Reductase Diabetes Enzyme Inhibition

Significant Synergistic Antibacterial Effect Observed for the Parent Tetrazole Class

A study on a series of 5-substituted 1H-tetrazoles, which includes the target compound class, demonstrated a crucial synergistic antibacterial effect. While the compounds alone exhibited moderate activity (MIC 125-250 µg/mL) against E. coli, their combination with trimethoprim resulted in a dramatic 16- to 128-fold increase in potency [1].

Antibacterial Synergism Tetrazole

Potential Improved Permeability from Tetrazole Bioisosterism vs. Carboxylic Acid

The tetrazole group is a well-established bioisostere for carboxylic acids. A key comparative advantage in drug discovery is that replacing a carboxylate with a tetrazole often enhances a compound's ability to cross biological membranes. A study on thiophene-based PTP1B inhibitors demonstrated that replacing a carboxylic acid with a tetrazole led to improved permeability as measured by PAMPA [1].

Drug Design Bioisostere Permeability

Procurement-Driven Applications for 5-(3-Thienyl)-2H-1,2,3,4-tetrazole (CAS 59918-86-4)


Synthesis of Potent Aldose Reductase Inhibitors

As a key structural component of the highly potent AR inhibitor TAT (IC50 = 2.1-2.8 x 10^-8 M), this compound is the critical starting material for synthesizing and optimizing a new generation of AR inhibitors for diabetic complications [1]. Its procurement is essential for labs working on the polyol pathway and diabetic neuropathy.

Development of Novel Antibiotic Adjuvants

This compound belongs to a class of tetrazoles that exhibit strong synergistic antibacterial effects with trimethoprim, enhancing its potency up to 128-fold [1]. It is ideal for research programs focused on developing combination therapies to combat antibiotic-resistant bacteria, where its unique mechanism as an adjuvant can be explored.

Medicinal Chemistry as a Privileged Bioisostere Scaffold

For medicinal chemists seeking to replace a carboxylic acid group in a lead compound, 5-(3-Thienyl)-2H-1,2,3,4-tetrazole offers a well-characterized, metabolically stable bioisosteric alternative that often improves permeability [1]. Its thiophene ring provides a specific vector for hydrophobic interactions, making it a superior choice over simpler alkyl tetrazoles for targeting specific protein pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Thienyl)-2H-1,2,3,4-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.